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Introduction

Trehalose 6,6'-dibehenate (TDB) is a synthetic analogue of the mycobacterial cord factor,

trehalose 6,6'-dimycolate (TDM), the most studied immunostimulatory component of

Mycobacterium tuberculosis.[1][2] TDB serves as a potent adjuvant in subunit vaccines,

particularly for tuberculosis (TB), by eliciting robust cell-mediated immunity, which is crucial for

protection against intracellular pathogens like M. tuberculosis.[3][4] This document provides a

comprehensive overview of the application of TDB in TB subunit vaccine development,

including its mechanism of action, formulation, and protocols for preclinical evaluation.

TDB is recognized by the C-type lectin receptor Mincle, expressed on antigen-presenting cells

(APCs) such as macrophages and dendritic cells.[5] This recognition initiates a signaling

cascade that is pivotal for the induction of a protective Th1 and Th17 immune response. Often,

TDB is formulated with the cationic lipid dimethyldioctadecylammonium (DDA) to form

liposomes, a formulation known as CAF01. This liposomal delivery system enhances the

stability and adjuvant activity of TDB.

Mechanism of Action

The adjuvant activity of TDB is initiated by its binding to the Mincle receptor on APCs. This

interaction triggers a signaling pathway dependent on the spleen tyrosine kinase (Syk) and the

caspase recruitment domain-containing protein 9 (CARD9). This signaling cascade culminates
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in the activation of the transcription factor NF-κB, leading to the production of pro-inflammatory

cytokines and chemokines.

Furthermore, the full adjuvant effect of TDB requires MyD88-dependent signaling. This is

primarily mediated through the production of interleukin-1 (IL-1), which then signals through the

IL-1 receptor (IL-1R) in a MyD88-dependent manner to drive the differentiation of T helper cells

into Th1 and Th17 lineages. The resulting immune response is characterized by the production

of interferon-gamma (IFN-γ) by Th1 cells and interleukin-17 (IL-17) by Th17 cells, both of which

are critical for controlling M. tuberculosis infection.

Quantitative Data Summary

The efficacy of TDB-adjuvanted TB subunit vaccines has been evaluated in numerous

preclinical studies. The following tables summarize key quantitative data from these studies.

Table 1: Protective Efficacy of TDB-Adjuvanted Subunit Vaccines in Mice
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Vaccine
Formulati
on

Animal
Model

Challeng
e Strain

Time
Post-
Challeng
e

Lung
Bacterial
Load
Reductio
n (log10
CFU vs.
Control)

Spleen
Bacterial
Load
Reductio
n (log10
CFU vs.
Control)

Referenc
e(s)

H1/CAF01
C57BL/6

mice

M.

tuberculosi

s Erdman

6 weeks ~1.0 - 1.5 ~1.0

CysVac5/M

PLA+DDA

C57BL/6

mice

M.

tuberculosi

s H37Rv

4 weeks 0.9
Not

specified

CysVac5/M

PLA+DDA

C57BL/6

mice

M.

tuberculosi

s H37Rv

20 weeks

>1.0

(compared

to BCG)

>0.5

(compared

to BCG)

H56/CAF0

1 + RA

C57BL/6

mice

M.

tuberculosi

s H37Rv

14 days

Significantl

y lower

than

H56/CAF0

1 alone

Not

specified

CMFO/DM

T

C57BL/6

mice

M.

tuberculosi

s

8 weeks >1.5 >1.5

Note: "H1" is a fusion protein of Ag85B and ESAT-6. "CysVac5" is a fusion protein of CysD,

Ag85B, and MPT83. "H56" is another fusion protein of mycobacterial antigens. "CMFO" is a

fusion of four multistage antigens. "CAF01" consists of DDA and TDB. "DMT" is a liposomal

adjuvant containing DDA, MPLA, and TDB. "RA" is retinoic acid.

Table 2: Immunological Responses to TDB-Adjuvanted Subunit Vaccines in Mice
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Vaccine
Formulation

Animal
Model

Immune
Parameter

Method Result
Reference(s
)

H1/CAF01
C57BL/6

mice

IFN-γ

producing

CD4+ T cells

ELISpot

Significantly

increased

frequency

compared to

H1 alone

H1/CAF01
C57BL/6

mice

IL-17

producing

CD4+ T cells

Intracellular

Cytokine

Staining

Significantly

increased

frequency

compared to

H1 alone

H1/CAF01
C57BL/6

mice

Polyfunctiona

l CD4+ T

cells (IFN-γ,

IL-2, TNF)

Flow

Cytometry

Potent

induction

CysVac5/MP

LA+DDA

C57BL/6

mice

Polyfunctiona

l CD4+ T

cells (IFN-γ,

IL-2, TNF, IL-

17)

Flow

Cytometry

Potent

generation

H1/CAF01
Human

volunteers

Antigen-

specific T-cell

responses

Not specified

Strong and

persistent

responses for

150 weeks

OVA/DDA:TD

B

C57BL/6

mice
Total IgG ELISA

Significantly

higher titers

compared to

OVA alone

Experimental Protocols
Protocol 1: Preparation of DDA:TDB (CAF01) Liposomes
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This protocol describes the preparation of DDA:TDB liposomes using the lipid film hydration

method.

Materials:

Dimethyldioctadecylammonium (DDA) bromide

Trehalose 6,6'-dibehenate (TDB)

Chloroform

Methanol

Tris buffer (10 mM, pH 7.4)

Round-bottom flask

Rotary evaporator

Probe sonicator

Sterile, depyrogenated vials

Procedure:

Lipid Film Preparation:

Weigh DDA and TDB at a mass ratio of 5:1 (e.g., 25 mg DDA and 5 mg TDB).

Dissolve the weighed DDA and TDB in a chloroform:methanol (9:1 v/v) solution in a round-

bottom flask.

Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid

film on the wall of the flask.

Further dry the lipid film overnight under vacuum to remove any residual solvent.

Hydration and Sonication:
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Hydrate the lipid film with 10 mM Tris buffer (pH 7.4) by gentle rotation.

After complete hydration, anneal the liposomes for 1 hour at room temperature.

To reduce the size of the multilamellar vesicles to small unilamellar vesicles, sonicate the

liposome suspension using a probe sonicator. A typical setting is 70% amplitude for 20

seconds.

Antigen Association:

The desired subunit antigen can be mixed with the pre-formed liposomes. For cationic

liposomes like DDA:TDB, anionic or neutral antigens will adsorb to the surface.

Mix the antigen solution with the liposome suspension and vortex gently for 10 seconds,

repeating at 10-minute intervals for 30 minutes.

Sterilization and Storage:

The final vaccine formulation should be prepared under sterile conditions.

Store the adjuvanted vaccine at 2-8°C. Do not freeze.

Protocol 2: Immunization of Mice with TDB-Adjuvanted Subunit Vaccine

This protocol outlines a general procedure for subcutaneous immunization of mice.

Materials:

TDB-adjuvanted subunit vaccine

Sterile phosphate-buffered saline (PBS) or Tris buffer

6-8 week old female C57BL/6 or BALB/c mice

Insulin syringes with 27-30 gauge needles

Procedure:

Vaccine Preparation:
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Dilute the TDB-adjuvanted subunit vaccine to the desired concentration in sterile PBS or

Tris buffer. A typical dose for mice is 250 µg DDA and 50 µg TDB per injection, with the

antigen dose varying (e.g., 2-20 µg).

The final injection volume is typically 100-200 µL.

Immunization Schedule:

Administer three immunizations at two-week intervals.

The primary immunization is followed by two booster injections.

Injection Procedure:

Administer the vaccine subcutaneously (s.c.) at the base of the tail or in the scruff of the

neck.

Alternatively, intramuscular (i.m.) injections into the gastrocnemius muscle can be

performed.

Post-Immunization Monitoring:

Monitor the mice for any adverse reactions at the injection site.

Collect blood samples via tail bleed or terminal cardiac puncture for analysis of antibody

responses.

Harvest spleens and lymph nodes for the analysis of T-cell responses.

Protocol 3: Evaluation of T-cell Responses by ELISpot

This protocol describes the measurement of antigen-specific IFN-γ or IL-17 producing cells

from the spleens of immunized mice.

Materials:

Spleens from immunized and control mice

RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics
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Recombinant subunit antigen

Mouse IFN-γ or IL-17 ELISpot plates and reagents

ELISpot plate reader

Procedure:

Splenocyte Preparation:

Aseptically remove spleens from euthanized mice.

Prepare single-cell suspensions by mechanical dissociation through a 70 µm cell strainer.

Lyse red blood cells using ACK lysis buffer.

Wash the splenocytes with RPMI-1640 medium and resuspend to a concentration of 2-5 x

10^6 cells/mL.

ELISpot Assay:

Coat the ELISpot plate with anti-IFN-γ or anti-IL-17 capture antibody overnight at 4°C.

Wash the plate and block with RPMI-1640 containing 10% FBS for 1-2 hours at 37°C.

Add 100 µL of the splenocyte suspension to each well.

Add 100 µL of the recombinant antigen at various concentrations (e.g., 1, 5, 10 µg/mL).

Include a positive control (e.g., Concanavalin A) and a negative control (medium only).

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

Spot Development and Analysis:

Wash the plate and add the biotinylated detection antibody. Incubate for 2 hours at room

temperature.

Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room

temperature.
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Wash the plate and add the substrate solution.

Stop the reaction by washing with distilled water.

Allow the plate to dry and count the spots using an ELISpot reader. The results are

expressed as spot-forming units (SFU) per million cells.

Visualizations
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Caption: TDB signaling pathway in antigen-presenting cells.
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Caption: Preclinical evaluation workflow for TDB-adjuvanted TB vaccines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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